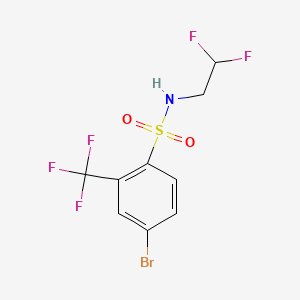
4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a difluoroethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzenesulfonamide core. This can be achieved by sulfonation of benzene followed by amination to introduce the sulfonamide group.
Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted benzenesulfonamides.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
科学的研究の応用
4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Material Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential bioactivity.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
4-Bromo-N-(2,2-difluoroethyl)benzenesulfonamide: Lacks the trifluoromethyl group.
N-(2,2-Difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide: Lacks the bromine atom.
4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Lacks the difluoroethyl group.
Uniqueness
4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of all three functional groups (bromine, difluoroethyl, and trifluoromethyl) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF5NO2S/c10-5-1-2-7(6(3-5)9(13,14)15)19(17,18)16-4-8(11)12/h1-3,8,16H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVNQZKIRJHTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














